4-Ethyl-1H-pyrazol-3-amine

CAS No.: 43024-15-3

Cat. No.: VC3735334

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43024-15-3 |

|---|---|

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | 4-ethyl-1H-pyrazol-5-amine |

| Standard InChI | InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) |

| Standard InChI Key | RDCODVKTTJWFAR-UHFFFAOYSA-N |

| SMILES | CCC1=C(NN=C1)N |

| Canonical SMILES | CCC1=C(NN=C1)N |

Introduction

Chemical Identity and Fundamental Properties

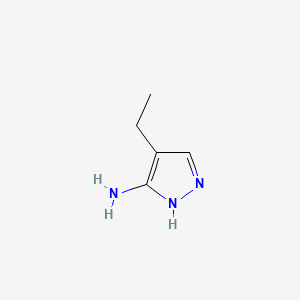

4-Ethyl-1H-pyrazol-3-amine belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure is distinguished by an amino group at the third position and an ethyl group at the fourth position of the pyrazole ring, which imparts specific chemical and biological properties to the molecule.

Chemical Identifiers

The compound can be identified through various standard chemical registration systems and descriptors as summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 43024-15-3 |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | 4-ethyl-1H-pyrazol-3-amine |

| InChI | InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) |

| Canonical SMILES | CCC1=C(NN=C1)N |

Physicochemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in biological systems and chemical reactions:

The presence of both the amino group and the ethyl substituent affects the electronic distribution within the pyrazole ring, influencing its reactivity patterns. The amino group at position 3 provides a nucleophilic center, while the ethyl group at position 4 contributes to the lipophilicity of the molecule. These structural features collectively determine the compound's solubility profile, membrane permeability, and potential interaction with biological targets.

Structural Characteristics

Molecular Structure

4-Ethyl-1H-pyrazol-3-amine features a planar pyrazole ring with two adjacent nitrogen atoms at positions 1 and 2. The compound's structure is characterized by an amino group (-NH₂) at position 3 and an ethyl chain (-CH₂CH₃) at position 4 of the heterocyclic ring. This specific substitution pattern distinguishes it from other pyrazole derivatives and contributes to its unique chemical and biological profile.

Structure-Property Relationships

The structural elements of 4-Ethyl-1H-pyrazol-3-amine directly influence its chemical properties and biological activities:

The amino group at position 3 serves as a hydrogen bond donor and acceptor, enabling interactions with biological targets and influencing solubility. This functional group can participate in various chemical transformations, making the compound valuable as a synthetic building block. Meanwhile, the ethyl substituent at position 4 increases the lipophilicity of the molecule, potentially enhancing membrane permeability and influencing its pharmacokinetic profile.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Several synthetic approaches have been developed for the preparation of 4-Ethyl-1H-pyrazol-3-amine, with the most common methods involving:

Cyclization Reactions

The primary synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of ethyl hydrazine with ethyl acetoacetate under controlled acidic conditions can yield the target compound. This approach typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.

Condensation and Cyclization

Chemical Reactivity

Key Reaction Types

4-Ethyl-1H-pyrazol-3-amine exhibits diverse chemical reactivity, participating in various reaction types owing to its heterocyclic structure and functional groups.

Reactions Involving the Amino Group

The primary amine functionality at position 3 can undergo typical amine reactions, including:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄, HNO₃ | Nitroso or nitro derivatives | Controlled temperature |

| Acylation | Acid chlorides, anhydrides | Amide derivatives | Basic conditions |

| Alkylation | Alkyl halides | Secondary/tertiary amines | Base catalysis |

Reactions at the Pyrazole Ring

The pyrazole core structure can participate in various transformations:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Substitution | Br₂, Cl₂, catalysts | Halogenated derivatives | Position selectivity varies |

| Reduction | NaBH₄, LiAlH₄ | Hydrazine derivatives | Requires careful control |

| Metal coordination | Transition metal salts | Coordination complexes | Nitrogen atoms serve as ligands |

Structure Modifications for Derivative Synthesis

The reactivity profile of 4-Ethyl-1H-pyrazol-3-amine makes it a valuable starting material for the synthesis of more complex heterocyclic compounds with potential applications in pharmaceutical development and materials science. Strategic modifications of the pyrazole core and functional groups can yield libraries of derivatives with tuned properties.

Biological Activities

Anti-inflammatory Properties

Research indicates that 4-Ethyl-1H-pyrazol-3-amine possesses significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. This activity may be attributed to the compound's interaction with specific enzymes or receptors involved in inflammatory pathways.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Research findings suggest activity against certain bacterial and fungal species, although efficacy varies depending on the specific microorganisms tested.

| Parasite | Activity | Study Type |

|---|---|---|

| Leishmania aethiopica | Antileishmanial | In vitro studies, molecular docking |

| Plasmodium berghei | Antimalarial | Parasitic inhibition assays |

Molecular docking studies suggest that the compound may interact with specific protein targets in these parasites, such as the lm-ptr1 protein in Leishmania species. This interaction provides a potential mechanism for its antiparasitic activity and opens avenues for structure-based drug design.

Pharmacokinetic Considerations

The pharmacokinetic profile of 4-Ethyl-1H-pyrazol-3-amine is influenced by its structural features, particularly its lipophilicity. This property affects its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial considerations for its potential therapeutic applications.

Related Compounds

Salt Forms

4-Ethyl-1H-pyrazol-3-amine oxalate (1:1) represents an important salt form of the parent compound, featuring different physicochemical properties:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1010800-27-7 | |

| Molecular Formula | C₇H₁₁N₃O₄ | |

| Molecular Weight | 201.18 g/mol | |

| Storage Recommendation | 2-8°C |

The oxalate salt form may offer advantages in terms of stability, solubility, or crystallinity compared to the free base form, making it potentially preferable for certain applications.

Structural Analogs

Several structural analogs of 4-Ethyl-1H-pyrazol-3-amine have been studied, with variations in the substitution pattern affecting their chemical and biological properties:

| Compound | Difference from Parent | Notable Properties |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole | Methyl instead of ethyl group; N-methylated | Different receptor binding profile |

| 4-Amino-1H-pyrazole | Lacks ethyl group at position 4 | Modified reactivity pattern |

| 4-Ethyl-1H-pyrazole | Lacks amino group at position 3 | Different hydrogen bonding capabilities |

These structural variations provide insights into structure-activity relationships and help identify the critical structural elements required for specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume